![molecular formula C13H8BrIN2O2S B1441211 4-溴-2-碘-1-(苯磺酰基)-1H-吡咯并[2,3-B]吡啶 CAS No. 889939-26-8](/img/structure/B1441211.png)
4-溴-2-碘-1-(苯磺酰基)-1H-吡咯并[2,3-B]吡啶
描述
“4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” is a derivative of azaindole . Azaindoles and their derivatives exhibit significant biological activities and have contributed to the generation of new therapeutic agents .
Synthesis Analysis
The synthesis of this compound was based on the selective Suzuki cross-coupling of “4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” with diverse phenylboronic acids to give the 2-aryl intermediates in good yields .Molecular Structure Analysis
The indole ring in this compound is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .科学研究应用
药物化学: 激酶抑制剂开发
该化合物已被用于合成GSK1070916,这是一种有效的、选择性的Aurora B/C激酶抑制剂 . 该氮杂吲哚骨架,该化合物属于该骨架,在激酶抑制剂的设计中具有重要意义,为创建更有效和选择性的药物提供了结构见解 .
有机合成: 铃木-宫浦偶联
在有机合成中,特别是在铃木-宫浦交叉偶联反应中,该化合物作为前体。 该反应是碳-碳键形成的基石,由于其温和且耐受官能团的条件而被广泛应用 .
农业化学: 氟化吡啶合成
氟化吡啶的合成,这些吡啶在开发具有改进性质的农用产品方面很有价值,涉及像4-溴-2-碘-1-(苯磺酰基)-1H-吡咯并[2,3-B]吡啶这样的化合物。 这些化合物对于将氟原子引入农药候选物的先导结构中至关重要 .
材料科学: 六配位配合物
在材料科学中,相关的溴吡唑化合物用于制备固体六配位配合物,这些配合物在开发具有特定磁性和导电性能的新材料方面具有意义 .
环境科学: 催化剂开发
虽然在环境科学中的直接应用没有明确提及,但该化合物在催化剂开发中的使用,例如在铃木-宫浦偶联中,可以间接地有助于创造环境友好的工艺 .
分析化学: 药物发现
该化合物在激酶抑制剂发现中的作用也突出了其在分析化学中的重要性,它通过基于结构的药物设计有助于药物分析和验证 .
生物化学: TRK抑制剂
在生物化学中,该化合物的衍生物被合成作为TRK抑制剂,这些抑制剂在细胞的增殖和分化中起着至关重要的作用,其过表达会导致癌症 .
制药工程: 放射生物学
像4-溴-2-碘-1-(苯磺酰基)-1H-吡咯并[2,3-B]吡啶这样的化合物用于合成用于癌症局部放射治疗的放射性标记化合物,展示了它们在制药工程和放射生物学中的应用 .
作用机制
未来方向
Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that “4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine” and similar compounds may continue to play a significant role in future research and development.
生化分析
Biochemical Properties
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinasesThis compound has been shown to interact with various kinases, including Aurora B/C kinase, which is involved in cell division and has implications in cancer therapy . The interaction between 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine and these kinases typically involves binding to the ATP-binding site, thereby inhibiting the kinase activity and preventing phosphorylation of target proteins.
Cellular Effects
The effects of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of Aurora B/C kinase disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it affects the JAK/STAT pathway, which is crucial for cell proliferation and survival . These cellular effects make 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine a promising candidate for anti-cancer therapies.
Molecular Mechanism
At the molecular level, 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of kinases, leading to enzyme inhibition. This binding is facilitated by the unique structural features of the compound, including the bromine and iodine atoms, which enhance its affinity for the kinase active site . The inhibition of kinase activity results in the downregulation of phosphorylation-dependent signaling pathways, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of kinase activity and persistent effects on cellular functions, such as continued cell cycle arrest and apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, its effects on metabolic flux and metabolite levels have been studied, revealing alterations in cellular metabolism that contribute to its therapeutic effects.
Transport and Distribution
The transport and distribution of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . These interactions influence the localization and accumulation of the compound within target tissues, affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with kinases and other biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its therapeutic potential by ensuring precise delivery to its site of action.
属性
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCKOYFZXMUSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677203 | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-26-8 | |
| Record name | 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

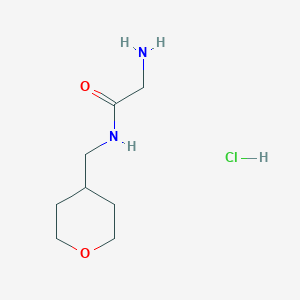
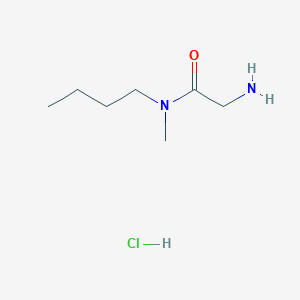
![3-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B1441135.png)
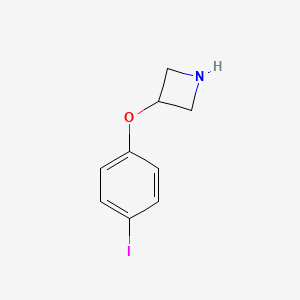

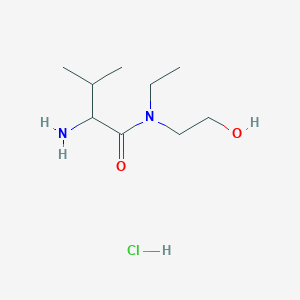
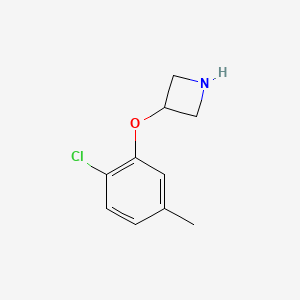

![3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1441145.png)

![4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B1441149.png)
![4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441150.png)
![4-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441151.png)
